ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a sulfonamido substituent at position 5 of the benzofuran core. The sulfonamido group is attached to a 3-nitrobenzene ring, introducing electron-withdrawing properties. The ester moiety at position 3 is an ethyl group, contributing to the compound's lipophilicity.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-3-26-18(21)17-11(2)27-16-8-7-12(9-15(16)17)19-28(24,25)14-6-4-5-13(10-14)20(22)23/h4-10,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOHEQGDSBEQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a suitable aromatic precursor followed by sulfonation to introduce the nitrobenzenesulfonamido group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzenesulfonamido group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran ring system can also interact with DNA and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogs (Table 1) with variations in the sulfonamido substituent and ester group:
Table 1: Structural and Physicochemical Comparison
Functional Implications
In contrast, the 4-methylbenzenesulfonamido group () is electron-donating, which may improve metabolic stability . The phenylsulfonamido group () lacks substituents, offering a simpler hydrophobic profile .
Ester Group Variations: The ethyl ester balances lipophilicity and steric bulk. The butyl ester () enhances lipophilicity, which may influence membrane permeability .
Biological Activity
Ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a sulfonamide and nitrophenyl substituent, which contribute to its biological properties. The general structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₅S
- CAS Number : 305373-78-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, generating reactive intermediates that may affect cellular processes. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. This mechanism is crucial for its potential therapeutic effects.
Antitumor Activity
Research indicates that benzofuran derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Inhibition Rates : In studies involving leukemia and solid tumors, compounds with similar structures demonstrated inhibition rates ranging from 40% to over 80% at concentrations of 10 μM, indicating promising antitumor potential .
Anti-inflammatory Effects
The compound's sulfonamide group is known for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Research Findings and Case Studies
A review of existing literature highlights various studies that have explored the biological activities of benzofuran derivatives:
Q & A
Q. What are the key structural features of ethyl 2-methyl-5-(3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate, and how do they influence its reactivity?
The compound’s core structure includes a benzofuran ring substituted with a 3-nitrobenzenesulfonamido group at position 5, a methyl group at position 2, and an ethyl ester at position 3. These functional groups dictate its reactivity:
- Nitro group : Enhances electrophilic substitution potential and may participate in redox reactions .
- Sulfonamido group : Provides hydrogen-bonding sites for biological target interactions .
- Ethyl ester : Offers hydrolytic stability under standard conditions but can be cleaved under acidic/basic conditions for derivatization .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C2, sulfonamido at C5) and ester functionality .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitro and sulfonamido groups .
- FT-IR : Identifies key absorptions (e.g., S=O stretching at ~1350 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods enhance the synthesis route design for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict intermediate stability and transition states, reducing trial-and-error experimentation:
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Reaction Optimization : Use ICReDD’s approach to integrate computational screening (e.g., Gibbs free energy of intermediates) with experimental validation to prioritize high-yield pathways .
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Solvent/Reagent Selection : Predict solvation effects and reagent compatibility using COSMO-RS models .
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Example workflow:
Step Computational Tool Experimental Validation Sulfonamido coupling DFT (B3LYP/6-31G*) Monitor by TLC/LC-MS Esterification Transition state analysis Optimize temperature/pH
Q. What strategies address low yields in the sulfonamido coupling step during synthesis?
Common challenges include steric hindrance from the nitro group and competing side reactions. Solutions include:
- Activation of Sulfonamide : Use coupling agents like EDCI/HOBt to enhance reactivity .
- Statistical DoE : Apply factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can reduce experiments while maximizing yield .
- Purification : Employ gradient column chromatography or recrystallization (e.g., ethanol/water) to isolate the product from nitro-byproducts .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in assay conditions or impurities. Methodological steps include:
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
- Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to confirm target binding and compare results with analogous compounds (e.g., methyl vs. ethyl ester derivatives) .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Key issues include reproducibility and cost-efficiency:
- Continuous Flow Reactors : Mitigate exothermic risks during nitro-group introduction and improve mixing .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce waste .
- Process Analytical Technology (PAT) : Implement in-line FT-IR/NIR for real-time monitoring of critical steps (e.g., ester hydrolysis) .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for the benzofuran core?
Discrepancies in NMR shifts may stem from tautomerism or solvent effects:
Q. Why do biological assays show variability in IC₅₀ values?
Factors include:
- Membrane Permeability : LogP calculations (e.g., via ChemAxon) can correlate ester hydrophobicity with cellular uptake .
- Metabolic Stability : Test metabolite profiles using liver microsome assays to identify hydrolytic degradation pathways .
Methodological Recommendations
- Synthetic Protocol :
Step 1: Benzofuran core synthesis via Pd-catalyzed cyclization.
Step 2: Sulfonamido coupling under N₂ with EDCI/DMAP.
Step 3: Esterification via ethanol/H₂SO₄ reflux.
Reference : Adapted from multi-step protocols in .
- Analytical Workflow :
Purity → HPLC (C18 column, MeOH:H₂O = 70:30).
Structure → ¹H NMR (CDCl₃, 400 MHz), HRMS (ESI+).
Reactivity → Cyclic voltammetry for nitro-group redox behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
